Fmoc-N-Me-Ser(tBu)-OH

Catalog No.
S726417
CAS No.
197632-77-2
M.F
C23H27NO5
M. Wt
397.48 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Ser(tBu)-OH

CAS Number

197632-77-2

Product Name

Fmoc-N-Me-Ser(tBu)-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid

Molecular Formula

C23H27NO5

Molecular Weight

397.48 g/mole

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26)/t20-/m0/s1

InChI Key

PQSAXALAXPNFMG-FQEVSTJZSA-N

SMILES

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

197632-77-2;Fmoc-N-Me-Ser(tBu)-OH;N-Fmoc-N-Methyl-O-tert-butyl-L-serine;MFCD02094430;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)propanoicacid;PubChem19046;TMA040;SCHEMBL15083399;CTK3J1822;MolPort-006-701-287;Fmoc-N-methyl-O-t-butyl-L-serine;ZINC2389703;ANW-74596;CF-496;Fmoc-N-methyl-O-tert-butyl-L-serine;AKOS015837171;AKOS015908481;AM84674;AN-7893;CS13894;MP-0545;RTR-009167;AJ-35605;AK-41517;SC-24299

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-N-Me-Ser(tBu)-OH, also known as Fmoc-N-alpha-methyl-O-tert-butyl-L-serine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.

Function in Peptide Synthesis

Fmoc-N-Me-Ser(tBu)-OH incorporates a modified serine amino acid into the peptide chain. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino terminus of the amino acid, allowing for the stepwise addition of other amino acids in a controlled manner []. The tert-butyl (tBu) group protects the hydroxyl side chain of the serine residue, ensuring proper peptide bond formation.

The N-methyl modification on the serine residue introduces a methyl group to the side chain, altering the chemical properties of the resulting peptide. This modification can be used to:

  • Increase stability: The methyl group can improve the peptide's resistance to enzymatic degradation [].
  • Modulate bioactivity: Replacing the hydroxyl group with a methyl group can affect the peptide's interaction with other molecules, potentially leading to altered biological activity [].

Applications

Fmoc-N-Me-Ser(tBu)-OH is valuable for synthesizing various peptides, including:

  • Peptide therapeutics: Methylated peptides can have enhanced stability and improved pharmacokinetic properties, making them more suitable for drug development [].
  • Enzyme inhibitors: Introducing a methyl group can disrupt the binding between an enzyme and its substrate, potentially leading to the development of new enzyme inhibitors [].
  • Peptidomimetics: By mimicking the structure of natural peptides, Fmoc-N-Me-Ser(tBu)-OH can be used to create novel molecules with desired biological properties [].

Fmoc-N-Methyl-Serine-tert-Butyl Ester is a derivative of the amino acid serine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl group at the hydroxyl terminus. This compound is essential in peptide synthesis, where it functions as a building block due to its stability and the protective groups that prevent undesired reactions during synthesis. The molecular formula for Fmoc-N-Methyl-Serine-tert-Butyl Ester is C23H27NO5C_{23}H_{27}NO_5, with a molecular weight of approximately 397.46 g/mol .

While specific data on the toxicity of Fmoc-N-Me-Ser(tBu)-OH is limited, it is generally recommended to handle chemicals used in peptide synthesis with caution. Some potential hazards include:

  • Skin and eye irritation: Organic solvents used in peptide synthesis can cause irritation. Proper personal protective equipment (PPE) like gloves and eye protection is crucial.
  • Dust inhalation: Inhalation of the powder form of the compound should be avoided.

Types of Reactions

  • Deprotection Reactions:
    • The Fmoc group can be removed using a base such as piperidine.
    • The tert-butyl group is typically removed using trifluoroacetic acid.
  • Coupling Reactions:
    • Fmoc-N-Methyl-Serine-tert-Butyl Ester can participate in peptide coupling reactions with other amino acids or peptides, utilizing reagents like dicyclohexylcarbodiimide or hydroxybenzotriazole .

Common Reagents and Conditions

  • Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for tert-butyl removal.
  • Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole for peptide bond formation.

Fmoc-N-Methyl-Serine-tert-Butyl Ester is utilized in biological research to synthesize peptides that serve as probes for studying protein-protein interactions and enzyme-substrate interactions. Peptides derived from this compound are investigated for their potential therapeutic applications, including enzyme inhibition and receptor modulation .

The synthesis of Fmoc-N-Methyl-Serine-tert-Butyl Ester typically involves several key steps:

  • Protection of Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole.
  • Methylation of Amino Group: The amino group undergoes methylation using formaldehyde and sodium cyanoborohydride.
  • Fmoc Protection: Finally, the amino group is protected with an Fmoc group using Fmoc chloride and a base like sodium carbonate.

In industrial settings, automated peptide synthesizers are often used to optimize these processes for higher yields and efficiency .

Fmoc-N-Methyl-Serine-tert-Butyl Ester finds applications across various fields:

  • Chemistry: Widely used in solid-phase peptide synthesis, allowing for stepwise assembly of peptides on solid supports.
  • Biology: Employed in synthesizing peptides that are crucial in studying biological interactions.
  • Medicine: Investigated as potential therapeutic agents, especially in drug development targeting specific biological pathways.
  • Industry: Used in the pharmaceutical industry for creating peptide-based drugs and diagnostic agents .

Research involving Fmoc-N-Methyl-Serine-tert-Butyl Ester focuses on its incorporation into peptide chains during synthesis. The protective groups allow selective reactions while preventing side reactions, making it an effective tool in studying various biochemical interactions. Its derivatives can also be analyzed for their binding affinities to specific proteins or enzymes, contributing to drug discovery efforts .

Several compounds share structural similarities with Fmoc-N-Methyl-Serine-tert-Butyl Ester, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
Fmoc-Tyrosine(t-Butyl)-OHLacks methyl group on nitrogenUsed for synthesizing tyrosine-containing peptides
Fmoc-N-Methyl-TyrosineLacks tert-butyl protecting groupFocused on tyrosine modifications
Fmoc-alpha-Me-L-Ser(tBu)-OHSimilar structure but different amino acid backboneUsed for synthesizing modified serine peptides
(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acidContains similar protective groupsOften used in specialized peptide synthesis

Uniqueness

The uniqueness of Fmoc-N-Methyl-Serine-tert-Butyl Ester lies in its specific combination of protective groups and the methylation at the nitrogen atom, which influences both its reactivity and the conformation of resulting peptides. This makes it particularly valuable in synthesizing complex peptide structures that require precise control over functional groups .

XLogP3

3.7

Wikipedia

N-Fmoc-N-Methyl-O-tert-butyl-L-serine

Dates

Modify: 2023-08-15

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